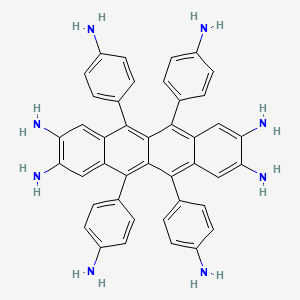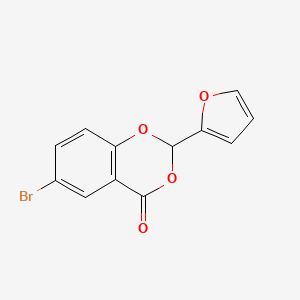![molecular formula C24H28F6O2 B14193383 1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] CAS No. 922718-38-5](/img/structure/B14193383.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is an organic compound characterized by a decane backbone with two oxy linkages, each connecting to a benzene ring substituted with trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] typically involves the following steps:
Formation of the Decane Backbone: The decane backbone can be synthesized through a series of alkylation reactions starting from smaller alkanes or alkenes.
Introduction of Oxy Linkages: The oxy linkages are introduced via etherification reactions, where decane-1,10-diol reacts with 4-(trifluoromethyl)phenol in the presence of a strong acid catalyst such as sulfuric acid.
Final Coupling: The final coupling step involves the reaction of the intermediate product with another equivalent of 4-(trifluoromethyl)phenol under similar conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted benzene rings, where nucleophiles such as hydroxide or amine groups replace the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] has several applications in scientific research:
Materials Science: The compound can be used as a building block for the synthesis of advanced polymers and materials with unique properties such as high thermal stability and chemical resistance.
Pharmaceuticals: Its structural features make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Biology: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and
Eigenschaften
CAS-Nummer |
922718-38-5 |
|---|---|
Molekularformel |
C24H28F6O2 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-4-[10-[4-(trifluoromethyl)phenoxy]decoxy]benzene |
InChI |
InChI=1S/C24H28F6O2/c25-23(26,27)19-9-13-21(14-10-19)31-17-7-5-3-1-2-4-6-8-18-32-22-15-11-20(12-16-22)24(28,29)30/h9-16H,1-8,17-18H2 |
InChI-Schlüssel |
IYJQIEFUCKFIKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCCCCCCCCOC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14193307.png)
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)


![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)


![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)

![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
